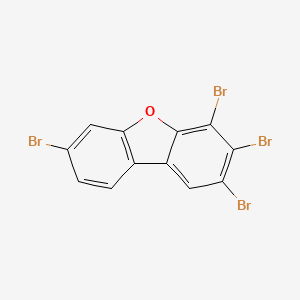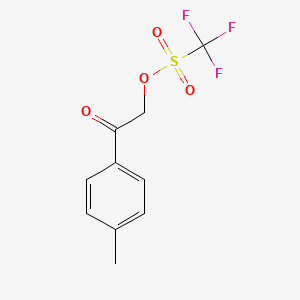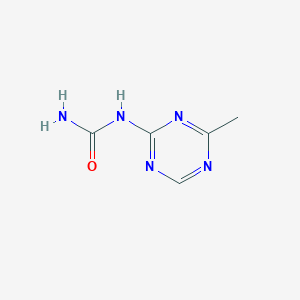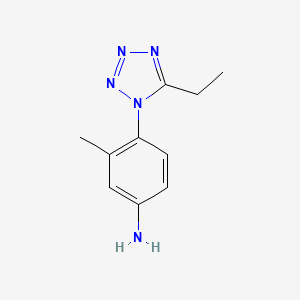![molecular formula C18H16O6P2 B12593851 [4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid CAS No. 595567-13-8](/img/structure/B12593851.png)
[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid is a complex organic compound characterized by the presence of multiple phenyl groups and phosphonic acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid typically involves multi-step organic reactions. One common method includes the sequential coupling of phenyl groups followed by the introduction of phosphonic acid groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification processes such as crystallization and chromatography are essential to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl groups can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, quinones, and hydroquinones, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, this compound can be used as a probe to study the interactions between phosphonic acid groups and biological molecules. It is also investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to form strong bonds with various substrates makes it valuable in surface modification and adhesion applications.
Mechanism of Action
The mechanism of action of [4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid groups can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
Bisphosphonates: Compounds like alendronate and risedronate share similar phosphonic acid functionalities and are used in the treatment of bone diseases.
Phenylphosphonic Acid: A simpler compound with a single phenyl group and phosphonic acid, used in various chemical applications.
Uniqueness
[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid is unique due to its multiple phenyl groups, which provide enhanced stability and reactivity compared to simpler phosphonic acids. This structural complexity allows for a broader range of applications and interactions with biological and industrial targets.
Properties
CAS No. |
595567-13-8 |
|---|---|
Molecular Formula |
C18H16O6P2 |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
[4-[4-(4-phosphonophenyl)phenyl]phenyl]phosphonic acid |
InChI |
InChI=1S/C18H16O6P2/c19-25(20,21)17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(12-8-16)26(22,23)24/h1-12H,(H2,19,20,21)(H2,22,23,24) |
InChI Key |
RWWZTTYQRYZYNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)P(=O)(O)O)C3=CC=C(C=C3)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-](/img/structure/B12593784.png)
![4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12593791.png)

![Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane](/img/structure/B12593808.png)

![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-](/img/structure/B12593820.png)


propanedinitrile](/img/structure/B12593841.png)
![3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile](/img/structure/B12593845.png)


![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12593870.png)
